4',5'-Dimethyl-1h,4'h-[3,3'-bi(1,2,4-triazol)]-5-amine
Description
4',5'-Dimethyl-1H,4'H-[3,3'-bi(1,2,4-triazol)]-5-amine is a bicyclic triazole derivative featuring two 1,2,4-triazole rings connected at the 3- and 3'-positions. The compound is further substituted with methyl groups at the 4' and 5' positions of the second triazole ring.
Properties
Molecular Formula |
C6H9N7 |
|---|---|
Molecular Weight |
179.18 g/mol |
IUPAC Name |
5-(4,5-dimethyl-1,2,4-triazol-3-yl)-1H-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C6H9N7/c1-3-9-11-5(13(3)2)4-8-6(7)12-10-4/h1-2H3,(H3,7,8,10,12) |
InChI Key |
JXAUUJKAROPUQH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(N1C)C2=NC(=NN2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’,5’-Dimethyl-1h,4’h-[3,3’-bi(1,2,4-triazol)]-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of amido-nitriles with nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can include a variety of functional groups such as arylhalides and aromatic heterocycles .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale synthesis would involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4’,5’-Dimethyl-1h,4’h-[3,3’-bi(1,2,4-triazol)]-5-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted triazole derivatives.
Scientific Research Applications
4’,5’-Dimethyl-1h,4’h-[3,3’-bi(1,2,4-triazol)]-5-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is being investigated for its potential therapeutic properties, including antibacterial and antifungal activities.
Mechanism of Action
The mechanism of action of 4’,5’-Dimethyl-1h,4’h-[3,3’-bi(1,2,4-triazol)]-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Mono-Triazole Derivatives
3,5-Dimethyl-1,2,4-triazol-4-amine (CAS 3530-15-2)
- Structure : A single 1,2,4-triazole ring with methyl groups at positions 3 and 3.
- Properties : Molecular weight 126.13 g/mol; lacks the bicyclic framework, resulting in reduced molecular complexity.
- Applications : Primarily used as a precursor in agrochemicals and pharmaceuticals due to its straightforward synthesis .
- Key Differences : The absence of a second triazole ring limits its capacity for intramolecular hydrogen bonding, a feature critical in energetic materials (e.g., ATDT, ATNT) .
Bicyclic Triazole Derivatives
1H-3,4'-Bi-1,2,4-triazol-5-amine
- Properties : Molecular weight 151.13 g/mol; planar structure due to conjugation between rings.
- Applications: Potential as a ligand in coordination chemistry or intermediate for heterocyclic frameworks .
Tricyclic Energetic Compounds
5′-Nitro-3-(1H-tetrazol-5-yl)-2′H-[1,3′-bi(1,2,4-triazol)]-5-amine (ATNT)
- Structure : Tricyclic system incorporating tetrazole and nitro groups.
- Properties : Decomposition temperature (Td) = 361.1°C; impact sensitivity >60 J (insensitive).
- Applications : High-energy material (detonation velocity: ~9409 m/s) due to nitro groups and planar conjugated structure .
- Key Differences : The target compound lacks nitro/tetrazole substituents, likely resulting in lower detonation performance but higher synthetic accessibility. Methyl groups may improve thermal stability (hypothesized Td ~250–300°C) .
Functionalized Triazole Derivatives
3-Azido-N-nitro-1H-1,2,4-triazol-5-amine
- Structure: Mono-triazole with nitro and azido groups.
- Properties : Density 1.79 g/cm³; detonation pressure 39.3 GPa.
- Applications : Explosive precursor due to high nitrogen content (85.7%) .
Data Table: Comparative Analysis
*Estimated based on structural analogs.
Research Findings and Implications
- Stability: Methyl groups in the target compound likely improve thermal stability compared to non-methylated bi-triazoles, though less than tricyclic systems like ATNT .
- Synthesis : Analogous methods for 1,2,4-triazol-5-amines (e.g., cyclization of hydrazides with methyl-substituted precursors) could be adapted, though optimization is required for regioselective methylation .
Biological Activity
4',5'-Dimethyl-1H,4'H-[3,3'-bi(1,2,4-triazol)]-5-amine is a nitrogen-rich heterocyclic compound belonging to the bis(triazole) class. Its unique structure comprises two 1,2,4-triazole rings linked by a carbon bridge, which enhances its chemical reactivity and potential applications in various fields, including energetic materials and pharmaceuticals.
The compound exhibits notable acid-base properties, capable of forming various ionic species depending on environmental pH. It can accept up to two protons, resulting in monocationic and dicationic species or lose a proton to form an anionic species. This versatility is critical for its applications in energetic materials.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : A widely used method for synthesizing triazoles.
- One-Pot Reactions : Techniques that allow for the simultaneous formation of multiple products.
These synthetic pathways enable fine-tuning of the compound's properties through the adjustment of substituents on the triazole rings .
Antimicrobial Properties
Research indicates that compounds containing triazole cores exhibit significant antimicrobial activity. For instance, derivatives of 1,2,4-triazoles have been shown to possess antifungal and antibacterial properties. The structural features of this compound suggest it may exhibit similar activities due to its nitrogen-rich framework .
Anticancer Activity
Several studies have highlighted the anticancer potential of triazole derivatives. For example:
- In vitro Studies : Triazole-containing compounds have demonstrated cytotoxic effects against various cancer cell lines. Specific derivatives have shown IC50 values in the low micromolar range against human cancer cells such as HeLa (cervical cancer) and CaCo-2 (colon cancer) lines .
- Mechanism of Action : The biological mechanisms often involve inhibition of key enzymes or pathways critical for cancer cell survival and proliferation. This includes interference with DNA synthesis and modulation of apoptotic pathways .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of triazole derivatives. Modifications in substituents can significantly alter their pharmacological profiles. For example:
| Substituent | Effect on Activity | Example |
|---|---|---|
| Methyl Group | Increases lipophilicity | 4',5'-Dimethyl derivative |
| Nitro Group | Enhances cytotoxicity | Bis[3-(5-nitroimino-1,2,4-triazolate)] |
| Pyridine Ring | Improves selectivity against specific cancer types | 1H-[3-(pyridyl)-1,2,4-triazole] |
These modifications can lead to enhanced solubility and bioavailability while reducing toxicity .
Study on Anticancer Activity
A recent study evaluated a series of triazole derivatives for their anticancer properties against multiple tumor cell lines. The results indicated that specific modifications led to significant improvements in cytotoxicity:
- Compound A : IC50 = 2.76 µM against ovarian cancer cells.
- Compound B : IC50 = 9.27 µM against pleural mesothelioma cells.
These findings emphasize the importance of structural optimization in developing effective anticancer agents based on triazole frameworks .
Antifungal Activity Assessment
Another study focused on the antifungal potential of triazole derivatives. The compound exhibited strong inhibitory effects against Candida albicans and Aspergillus niger with minimum inhibitory concentrations (MIC) comparable to established antifungal agents. This positions this compound as a promising candidate for further development in antifungal therapies .
Q & A
Q. What are the common synthetic routes for preparing 1,2,4-triazole derivatives like 4',5'-Dimethyl-1H,4'H-[3,3'-bi(1,2,4-triazol)]-5-amine?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or cyclization reactions. For example, 1,2,4-triazole derivatives can be synthesized by reacting substituted benzyl halides with triazole thiols under basic conditions (e.g., NaOH or K₂CO₃) . Microwave-assisted synthesis is also effective for improving reaction efficiency and yield, reducing conventional heating times by up to 70% . Key reagents include:
| Reaction Type | Reagents/Conditions | Key Products |
|---|---|---|
| Nucleophilic Substitution | 4-Fluorobenzyl chloride, 1H-1,2,4-triazol-5-thiol, NaOH | Thioether-linked triazoles |
| Cyclization | Substituted hydrazides, POCl₃ at 120°C | Oxadiazole or thiadiazole derivatives |
Q. How is the molecular structure of 1,2,4-triazole derivatives validated experimentally?
- Methodological Answer : Structural characterization relies on X-ray crystallography to resolve tautomeric forms and hydrogen-bonding networks . For example, in 3-phenyl-1H-1,2,4-triazol-5-amine, X-ray data confirmed a planar triazole ring with a 2.3° dihedral angle relative to the phenyl group . Complementary techniques include:
- NMR/IR spectroscopy : Assigns functional groups (e.g., amine NH₂ at ~3300 cm⁻¹ in IR) .
- Mass spectrometry : Validates molecular weight (e.g., C₉H₉FN₄S derivatives show [M+H]⁺ peaks at m/z 225) .
Advanced Research Questions
Q. How can tautomerism in 1,2,4-triazole derivatives be analyzed and resolved?
- Methodological Answer : Tautomerism arises from positional isomerism of substituents on the triazole ring. For example, 3-phenyl-1,2,4-triazol-5-amine (tautomer I) and 5-phenyl-1,2,4-triazol-3-amine (tautomer II) coexist in crystals, as shown by X-ray diffraction . Key steps:
Crystallographic analysis : Identifies dihedral angles between substituents (e.g., 30.8° in tautomer II) .
DFT calculations : Predicts stability of tautomers using B3LYP/6-311G(d,p) basis sets. Mulliken charges and HOMO-LUMO gaps correlate with reactivity .
Variable-temperature NMR : Detects dynamic tautomerism in solution by observing peak splitting .
Q. What methodologies elucidate hydrogen-bonding networks and supramolecular architectures?
- Methodological Answer : X-ray crystallography reveals intermolecular interactions. For example, in 4-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-6-(3-methoxyphenyl)pyrimidin-2-amine:
Q. How can biological activity studies for triazole derivatives be designed to minimize contradictory data?
- Methodological Answer : Standardized protocols for in vitro assays reduce variability:
- Antimicrobial activity : Follow CLSI guidelines using Staphylococcus aureus (MIC ≤ 12.5 µg/mL) .
- Anticancer evaluation : Use MTT assays on cancer cell lines (e.g., IC₅₀ values for 5-(benzo[d][1,3]dioxol-5-ylmethyl)-N-arylthiazol-2-amine derivatives range from 0.8–3.2 µM) .
- Enzyme inhibition : Measure IC₅₀ against carbonic anhydrase isoforms (e.g., hCA I/II inhibition at 10–50 nM) .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported synthetic yields for 1,2,4-triazole derivatives?
- Methodological Answer : Contradictions often arise from reaction conditions:
Tables of Key Findings
Table 1 : Comparative Tautomer Analysis of 1,2,4-Triazole Derivatives
| Tautomer | Dihedral Angle (°) | C–N Bond Length (Å) | Hydrogen Bonds |
|---|---|---|---|
| 3-Phenyl-1,2,4-triazol-5-amine | 2.3 | 1.337 | N–H⋯N (2.89 Å) |
| 5-Phenyl-1,2,4-triazol-3-amine | 30.8 | 1.372 | N–H⋯O (3.12 Å) |
Table 2 : Biological Activity of Selected Derivatives
| Compound | Activity | Assay | Result |
|---|---|---|---|
| 3-[(4-Fluorobenzyl)thio]-1H-1,2,4-triazol-5-amine | Antibacterial | MIC against E. coli | 25 µg/mL |
| 5-(Benzo[d][1,3]dioxol-5-ylmethyl)-N-arylthiazol-2-amine | Antitumor | MTT (HeLa cells) | IC₅₀ = 1.4 µM |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
